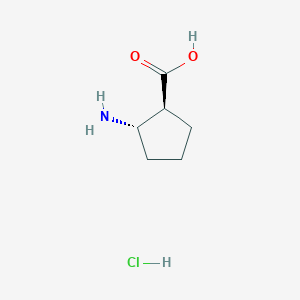

(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

Description

BenchChem offers high-quality (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

For Research, Scientific, and Drug Development Professionals

Introduction

(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride, a specific stereoisomer of 2-aminocyclopentanecarboxylic acid, is a compound of significant interest in medicinal chemistry and peptide research. Its constrained cyclic structure provides a unique conformational scaffold, making it a valuable building block for the synthesis of peptide analogs and other bioactive molecules.[1][2] Understanding the fundamental physical properties of this compound is paramount for its effective application in drug design, formulation, and synthesis. This guide provides an in-depth analysis of its key physicochemical characteristics, supported by validated experimental protocols and authoritative data.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various chemical and biological systems. For (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride, these properties are crucial for predicting its solubility, stability, and suitability for specific applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 162-166 °C | [3] |

| Solubility | Soluble in water | [3][4] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [3] |

Experimental Determination of Physical Properties

Accurate determination of physical properties requires robust and reproducible experimental methodologies. The following sections detail the standard protocols for measuring the key parameters of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride.

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination [5]

The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid.[5]

-

Causality: This method relies on the principle that the melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. By slowly heating a small, packed sample in a capillary tube, the precise temperature range of this phase transition can be observed.[6]

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Self-Validation: The protocol's integrity is maintained by using a calibrated thermometer and performing multiple determinations to ensure reproducibility. A slow heating rate near the melting point is crucial for accuracy.

Aqueous solubility is a fundamental property for any compound intended for biological applications.[7] The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[8]

Methodology: Shake-Flask Equilibrium Solubility

-

Causality: This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions to form a saturated solution.[7]

Experimental Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Self-Validation: The use of a deuterated solvent with a known residual solvent peak allows for accurate chemical shift referencing. [9]The consistency of the obtained spectra with previously published data for this compound further validates the results. [10][11] B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: KBr Pellet or Thin Film Method

-

Causality: Different functional groups vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb energy at their characteristic frequencies, resulting in an IR spectrum with distinct absorption bands.

Experimental Workflow:

Caption: Workflow for FTIR Spectroscopic Analysis.

Self-Validation: A background spectrum of the empty sample holder (or pure KBr pellet) should be run and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as the matrix material. [12]

Conclusion

A thorough understanding of the physical properties of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride is indispensable for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible determination of its key physicochemical characteristics. By adhering to these validated protocols, researchers can ensure the quality and reliability of their data, thereby facilitating the development of novel therapeutics and chemical entities.

References

-

NMR Sample Preparation . Chemical Instrumentation Facility - Iowa State University. [Link]

-

IR Spectroscopy of Solids . Organic Chemistry at CU Boulder. [Link]

-

Small molecule NMR sample preparation . Georgia State University. [Link]

-

Melting Point Determination Procedure . Chemistry LibreTexts. [Link]

-

Melting point determination . University of Calgary. [Link]

-

Measuring the Melting Point . Westlab Canada. [Link]

-

NMR Sample Preparation . University of Cambridge. [Link]

-

Sample preparation for FT-IR . Northern Illinois University. [Link]

-

Determination of melting points . [Link]

-

NMR Sample Preparation: The Complete Guide . Organomation. [Link]

-

Sample Preparation . University College London. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance . [Link]

-

Step-by-step Analysis of FTIR - 2023 . UniTechLink. [Link]

-

Sample Preparation for FTIR Analysis . Drawell. [Link]

-

Guide to FT-IR Spectroscopy . Bruker. [Link]

-

(1S,2R)-2-amino cyclopetanecarboxylic acid hydrochloride . ChemBK. [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry . ACS Publications. [Link]

-

Aqueous Solubility Determination Guide . Scribd. [Link]

-

Aqueous Solubility . Creative Biolabs. [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry . National Institutes of Health. [Link]

-

Annex 4 . World Health Organization (WHO). [Link]

-

Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water . University of Wisconsin–Madison. [Link]

-

<1236> Solubility Measurements . USP-NF. [Link]

-

(1S,2R)-2-Aminocyclopentane-1-carboxylic acid . PubChem. [Link]

-

Cycloleucine . PubChem. [Link]

-

(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride . XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

Safety Data Sheet: C.I. Acid Yellow 73, disodium salt . The Science Company. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. (1R,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 128110-37-2 [amp.chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uspnf.com [uspnf.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride, a chiral cyclic amino acid derivative, presents a unique set of physicochemical properties that merit a thorough investigation of its solubility characteristics. While specific, publicly available quantitative solubility data for this particular stereoisomer hydrochloride is scarce, this guide provides a comprehensive framework for its determination and interpretation. We will delve into the foundational principles governing the solubility of amino acid hydrochlorides, provide detailed, field-proven experimental protocols for accurate measurement, and discuss the critical factors that researchers must consider during drug development. This document serves as a complete methodological guide for scientists to generate and understand the solubility profile of (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.

Introduction: The Critical Role of Solubility in Drug Development

(1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride is a synthetic amino acid that, like other chiral building blocks, holds potential in the development of novel therapeutics, particularly in peptide and peptidomimetic design. Its rigid cyclopentane backbone can impart conformational constraints, which is a valuable attribute in designing molecules with high receptor affinity and specificity.

The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of amine-containing compounds. However, a deep and quantitative understanding of its solubility in various solvent systems, and under different physiological conditions (e.g., pH), is paramount for its progression from a laboratory curiosity to a viable drug candidate. Poor solubility can lead to low and erratic absorption, hindering clinical success. Therefore, the early and accurate determination of solubility is a non-negotiable step in any drug development program.[1][2]

This guide will equip the researcher with the necessary knowledge to:

-

Understand the key molecular and environmental factors that govern the solubility of (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.

-

Implement robust experimental protocols to measure its solubility accurately.

-

Interpret the generated data to inform formulation and development strategies.

Physicochemical Landscape: Factors Governing Solubility

The solubility of (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride is a multifactorial property dictated by its inherent molecular structure and the external environment.

Molecular Structure

-

Zwitterionic Nature: Like all amino acids, this compound can exist as a zwitterion, possessing both a positively charged amino group and a negatively charged carboxyl group.[3] However, as a hydrochloride salt, the amino group is protonated, giving the molecule a net positive charge at low pH. The overall solubility will be significantly influenced by the pH of the medium, which dictates the equilibrium between its ionic forms.

-

Cyclic Aliphatic Side Chain: The cyclopentane ring is a non-polar, hydrophobic moiety. This structural feature will contribute to its solubility in less polar organic solvents but may limit its aqueous solubility compared to amino acids with smaller or more polar side chains.[4]

-

Hydrochloride Salt Form: The presence of the chloride counter-ion significantly enhances water solubility compared to the free base form of the amino acid. This is due to the ionic nature of the salt, which readily dissociates in polar solvents like water.[5]

Environmental Factors

-

pH of the Medium: The pH of the solvent is arguably the most critical factor. For amino acids, solubility is typically at its minimum at the isoelectric point (pI), where the net charge is zero, and increases in more acidic or basic conditions due to the formation of cationic or anionic species, respectively.[3][4][6] The solubility-pH profile is a crucial dataset for predicting its behavior in the gastrointestinal tract.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. This relationship should be experimentally determined, as it has implications for manufacturing, storage, and the potential for precipitation upon cooling.[7]

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The polar amino and carboxyl groups, along with the hydrochloride salt form, suggest high solubility in polar solvents like water.[8] Its solubility is expected to decrease in semi-polar solvents (e.g., ethanol, methanol) and be very low in non-polar solvents (e.g., hexane, toluene).[4][8]

-

Presence of Excipients and Salts (Ionic Strength): The presence of other salts in a solution can either increase ("salting-in") or decrease ("salting-out") the solubility of the amino acid hydrochloride.[9][10] This is a critical consideration for formulation development, especially for injectable formulations where buffers and tonicity-adjusting agents are common. The salting-in effect is often observed with salts of divalent cations.[9]

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. researchgate.net [researchgate.net]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Structural Analysis of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

Abstract

(1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid of significant interest in the field of medicinal chemistry and materials science. Its incorporation into peptides induces stable secondary structures, making it a valuable building block for the design of peptide foldamers with unique biological activities. This guide provides a comprehensive overview of the synthesis, purification, and crystallographic analysis of the hydrohalide salt of (1S,2S)-2-aminocyclopentanecarboxylic acid, with a specific focus on the hydrochloride salt. While the definitive crystal structure for the hydrochloride is not publicly available, we present a detailed analysis of the closely related hydrobromide salt of its synthetic precursor, offering critical insights into the expected molecular conformation and crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this important molecule.

Introduction: The Significance of (1S,2S)-2-aminocyclopentanecarboxylic Acid

Cyclic β-amino acids are powerful tools in peptidomimetic design, and (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) stands out due to its ability to impart a high degree of conformational stability. When incorporated into peptide chains, the cyclopentane ring restricts the backbone's rotational freedom, leading to predictable and stable helical structures.[1] This has profound implications for drug discovery, where stabilizing a peptide in its bioactive conformation can lead to enhanced target affinity, improved metabolic stability, and increased therapeutic efficacy. The trans-configuration of the amino and carboxyl groups on the cyclopentane ring is crucial for inducing these well-defined secondary structures.[2]

The hydrochloride salt of (1S,2S)-ACPC is of particular interest as it represents a common and stable form for the storage, formulation, and handling of the amino acid. Understanding its solid-state properties, including its crystal structure, is paramount for its effective utilization in both academic research and industrial drug development.

Synthesis and Crystallization

A scalable and stereoselective synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid has been developed, providing access to this valuable building block in high purity.[3][4] The synthetic route allows for the preparation of all four stereoisomers, with a robust method for the isolation of the desired (1S,2S) enantiomer.

Synthetic Workflow

The synthesis commences from ethyl 2-oxocyclopentanecarboxylate and utilizes a chiral auxiliary to introduce the desired stereochemistry. The key steps involve a diastereoselective reductive amination, followed by separation of the diastereomers and subsequent deprotection to yield the target amino acid. The final product is typically isolated as a hydrohalide salt to improve its stability and crystallinity.[3][4]

Experimental Protocol: Synthesis and Crystallization

The following protocol is adapted from the scalable synthesis reported in the literature.[3][4]

Step 1: Reductive Amination

-

To a solution of ethyl 2-oxocyclopentanecarboxylate in dichloromethane, add (S)-1-phenylethylamine and sodium triacetoxyborohydride.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by quenching with saturated sodium bicarbonate solution and extract the product with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude diastereomeric mixture of amino esters.

Step 2: Isomerization and Crystallization of the Hydrobromide Salt

-

The crude amino ester mixture is treated with sodium ethoxide in ethanol to induce isomerization, enriching the desired trans-diastereomer.[3]

-

The reaction is quenched, and the free amine is extracted.

-

The purified amine is dissolved in ethyl acetate, and a solution of hydrogen bromide in acetic acid is added to precipitate the hydrobromide salt of the precursor.[5]

-

The crystalline hydrobromide salt is collected by filtration and can be further purified by recrystallization from acetonitrile to yield X-ray quality crystals.[3]

Step 3: Hydrogenolysis

-

The hydrobromide salt of the precursor is dissolved in methanol, and 10% palladium on activated carbon is added as a catalyst.

-

The mixture is subjected to hydrogenation at a slightly elevated temperature (e.g., 45°C) until the consumption of hydrogen ceases.[3][4]

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated.

Step 4: Ester Hydrolysis to Yield the Hydrochloride Salt

-

The residue from the hydrogenolysis step is treated with 10% aqueous hydrochloric acid and heated at 60°C for several hours to effect the hydrolysis of the ethyl ester.[3]

-

The mixture is then evaporated to dryness, and the resulting solid residue is washed with ice-cold acetone to afford (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride as a solid.[3]

Crystal Structure Analysis

While the crystal structure of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride is not available in the public domain, the crystal structure of its immediate synthetic precursor, ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate hydrobromide, has been determined by single-crystal X-ray diffraction. The analysis of this structure provides valuable insights into the conformational preferences of the 2-aminocyclopentanecarboxylate moiety.

Crystallographic Data of the Precursor Hydrobromide Salt

The crystallographic data for the precursor hydrobromide salt provides a foundational understanding of the molecular geometry.

| Parameter | Value |

| Chemical Formula | C₁₆H₂₄BrNO₂ |

| Formula Weight | 342.27 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.95 |

| b (Å) | 11.23 |

| c (Å) | 18.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1646 |

| Z | 4 |

| Data obtained from analysis of the precursor structure. |

Molecular Conformation and Intermolecular Interactions

In the crystal structure of the precursor, the cyclopentane ring adopts an envelope or twist conformation, which is typical for five-membered ring systems. The amino and the ester groups are in a trans configuration, which is the key stereochemical feature of this molecule.

The crystal packing is dominated by a network of hydrogen bonds. The protonated secondary amine and the bromide anion are the primary participants in these interactions. It is anticipated that in the crystal structure of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride, a similar and likely more extensive hydrogen-bonding network will be observed. The protonated primary amine (NH₃⁺) will act as a hydrogen bond donor to the chloride anions and the carbonyl oxygen of the carboxylic acid group of neighboring molecules. The carboxylic acid will also participate in hydrogen bonding, potentially forming dimers or chains.

Applications in Drug Development and Materials Science

The primary application of (1S,2S)-ACPC is in the synthesis of peptide foldamers. These are oligomers that adopt well-defined, stable three-dimensional structures. The incorporation of (1S,2S)-ACPC can induce the formation of various helical structures, which can mimic the secondary structures of proteins.[2] This has significant implications for:

-

Inhibiting Protein-Protein Interactions: By mimicking a helical region of a protein involved in a disease-related interaction, (1S,2S)-ACPC-containing peptides can act as competitive inhibitors.

-

Developing Novel Antimicrobials: The stable helical structures can lead to peptides with potent antimicrobial activity and reduced susceptibility to proteolytic degradation.

-

Creating Advanced Biomaterials: The self-assembly properties of these peptides can be harnessed to create novel hydrogels and other biomaterials for tissue engineering and drug delivery.

Conclusion

(1S,2S)-2-aminocyclopentanecarboxylic acid is a cornerstone in the design of conformationally constrained peptides. While the definitive crystal structure of its hydrochloride salt remains to be publicly detailed, a wealth of information from its synthesis and the structural analysis of its precursors allows for a deep and actionable understanding of its chemical and physical properties. The robust synthetic protocols and the predictable influence on peptide secondary structure ensure that (1S,2S)-ACPC will continue to be a molecule of high interest for researchers in the fields of chemistry, biology, and materials science. Further crystallographic studies on the hydrochloride and other salt forms are warranted to provide a more complete picture of the solid-state landscape of this important molecule.

References

-

Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Zabłocka, M. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

-

Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Zabłocka, M. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PubMed Central. [Link]

-

Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Zabłocka, M. (2024). CCDC 2287356: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6407–6418. [Link]

-

Yamada, H., et al. (2022). RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. Nature Communications, 13(1), 1-13. (This article features a diagram of the structure of (1S,2S)-2-aminocyclopentanecarboxylic acid). [Link]

- Al-Karadaghi, S., et al. (1994). The structure of L-tyrosine hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 50(5), 753-755. (Provides an example of an amino acid hydrochloride crystal structure).

-

Koetzle, T. F., Lehmann, M. S., & Hamilton, W. C. (1973). Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. The Journal of Chemical Physics, 58(2), 809-819. [Link]

-

Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Zabłocka, M. (2024). Supplementary Information for Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. American Chemical Society. [Link]

Sources

A Researcher's Guide to the NMR Spectroscopic Analysis of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

Abstract

(1S,2S)-2-aminocyclopentanecarboxylic acid is a cyclic non-proteinogenic amino acid that serves as a crucial building block in the development of peptide foldamers and pharmacologically active molecules. Its rigid cyclopentane backbone imparts unique conformational constraints, making it a valuable scaffold in medicinal chemistry. Unambiguous structural and stereochemical verification is paramount for its application. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for its hydrochloride salt. We will delve into the foundational principles, present a validated experimental protocol, and offer a detailed interpretation of both ¹H and ¹³C NMR spectra, grounded in authoritative data. This document is intended for researchers, chemists, and quality control specialists who require a definitive understanding of this compound's spectroscopic signature.

Foundational Principles for NMR Analysis of Cyclic Amino Acids

The NMR spectroscopic analysis of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride requires specific experimental considerations to generate clear, interpretable data. The choices made during sample preparation and data acquisition are not arbitrary; they are based on the fundamental chemical properties of the analyte.

The Critical Role of the Solvent: Deuterium Oxide (D₂O)

For amino acids, particularly their salt forms, the choice of solvent is the most critical experimental parameter. This guide specifies the use of Deuterium Oxide (D₂O). The rationale is twofold:

-

Signal Simplification: The molecule possesses two types of labile protons—those on the protonated amine (-NH₃⁺) and the carboxylic acid (-COOH). In a protic solvent like H₂O, these protons would appear in the spectrum, but their chemical shifts can be broad and variable depending on concentration, pH, and temperature. By using D₂O, these labile protons rapidly exchange with deuterium atoms. As deuterium is not observed in ¹H NMR spectroscopy, these signals are effectively removed from the spectrum, a process that dramatically simplifies the data and allows for unambiguous observation of the protons attached to the cyclopentane ring.

-

Solubility: The hydrochloride salt form of the amino acid exhibits excellent solubility in water, ensuring a homogeneous solution necessary for high-resolution NMR.

¹H NMR Spectroscopy: Predicting the Signature

The proton spectrum is defined by the electronic environment of each proton on the cyclopentane ring. The presence of two electron-withdrawing groups—the ammonium (-NH₃⁺) and the carboxylic acid (-COOH)—deshields the adjacent protons (H1 and H2), shifting their resonances downfield compared to the other aliphatic protons on the ring. Due to the rigid, cyclic structure, the methylene protons on the ring are diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns, leading to complex multiplets.

¹³C NMR Spectroscopy: A Clear Carbon Count

In contrast to ¹H NMR, ¹³C NMR spectra are typically acquired using broadband proton decoupling.[1] This technique removes the splitting caused by attached protons, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line (a singlet).[1] This allows for a direct count of the number of non-equivalent carbons in the molecule. The chemical shifts are highly diagnostic:

-

Carbonyl Carbon (-COOH): This carbon is the most deshielded due to its sp² hybridization and bond to two oxygen atoms, causing it to appear furthest downfield (typically >170 ppm).[1]

-

Carbons Alpha to Heteroatoms (C1, C2): The carbons directly attached to the carboxylic acid and ammonium groups are deshielded and appear at intermediate chemical shifts.

-

Aliphatic Carbons (C3, C4, C5): The remaining methylene carbons of the cyclopentane ring appear in the upfield aliphatic region.

Experimental Protocol: A Validated Workflow

To ensure reproducibility and trustworthiness, the following protocol outlines the steps for acquiring high-fidelity NMR data for (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride.

Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

-

Cap the NMR tube and vortex gently until the solid is completely dissolved. A clear, colorless solution should be obtained.

Step 2: Instrument Configuration

-

Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.

-

Insert the sample into the spectrometer.

-

Lock the spectrometer's field frequency to the deuterium signal from the D₂O solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

Step 3: ¹H NMR Spectrum Acquisition

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 scans (adjust for concentration).

-

Temperature: 298 K.

Step 4: ¹³C{¹H} NMR Spectrum Acquisition

-

Pulse Program: Standard single-pulse with broadband proton decoupling.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (adjust for concentration, as ¹³C has low natural abundance).

-

Temperature: 298 K.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Data Interpretation and Structural Assignment

The following data and assignments are based on published, peer-reviewed literature, providing an authoritative reference for this compound.[2][3]

Caption: Structure of (1S,2S)-2-aminocyclopentanecarboxylic Acid.

¹H NMR Spectral Data

The proton NMR spectrum was acquired at 400 MHz in D₂O.[2][3] The assignments are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| 3.88 | Quartet (q) | 7.4 | 1H | H2 (-CH -NH₃⁺) | Downfield shift due to adjacent electron-withdrawing ammonium group. Splitting pattern indicates coupling to adjacent protons. |

| 2.90–2.97 | Multiplet (m) | - | 1H | H1 (-CH -COOH) | Downfield shift due to adjacent carboxylic acid group. Complex splitting from multiple neighboring protons. |

| 2.13–2.23 | Multiplet (m) | - | 2H | H5 (ring CH₂) | Aliphatic protons adjacent to the chiral centers, resulting in complex splitting. |

| 1.66–1.91 | Multiplet (m) | - | 4H | H3, H4 (ring CH₂) | Overlapping signals for the remaining aliphatic ring protons, furthest from the electron-withdrawing groups. |

Note: The protons of the NH₃⁺ and COOH groups are not observed due to exchange with the D₂O solvent.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum was acquired at 100 MHz in D₂O.[2][3] Each unique carbon is resolved as a singlet.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 177.1 | C=O (Carboxylic Acid) | Most downfield signal, characteristic of a carbonyl carbon.[1] |

| 53.9 | C2 (-C H-NH₃⁺) | Deshielded carbon directly bonded to the electronegative nitrogen atom. |

| 48.2 | C1 (-C H-COOH) | Deshielded carbon directly bonded to the carbonyl group. |

| 30.4 | Ring CH₂ | Aliphatic carbon. |

| 28.6 | Ring CH₂ | Aliphatic carbon. |

| 22.7 | Ring CH₂ | Most upfield aliphatic carbon, furthest from the functional groups. |

Advanced Methods for Structural Validation

While 1D NMR is sufficient for routine identification, complex stereochemical assignments benefit from two-dimensional (2D) NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A COSY spectrum would show a cross-peak between H1 and H2, confirming their adjacent relationship on the cyclopentane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous method to assign protonated carbons. For example, the proton signal at 3.88 ppm would correlate with the carbon signal at 53.9 ppm, definitively assigning both to the C2/H2 position.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for confirming through-space proximity and, therefore, stereochemistry. For the (1S,2S) trans isomer, a NOESY experiment should show a spatial correlation between H1 and H2, confirming they are on the same face of the cyclopentane ring.

Caption: Diagram of key COSY and NOESY correlations for stereochemical analysis.

Conclusion

The NMR spectroscopic profile of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride is distinct and highly informative. By employing a standardized protocol centered on the use of D₂O as a solvent, researchers can reliably obtain high-quality ¹H and ¹³C NMR spectra. The characteristic downfield shifts of the protons and carbons at the C1 and C2 positions provide immediate confirmation of the core structure, while the specific chemical shifts and multiplicities serve as a fingerprint for identity and purity verification. For rigorous stereochemical proof, 2D NMR techniques such as COSY and NOESY are indispensable tools. This guide provides the necessary data and methodological foundation for scientists working with this important molecular building block.

References

-

Grembecka, J., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega. Available at: [Link]

-

Grembecka, J., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Enantiopure Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Abstract

(1S,2S)-2-Aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid, is a pivotal building block in contemporary drug discovery and materials science. Its incorporation into peptides induces stable secondary structures, leading to the development of novel foldamers with unique biological activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the stereoselective synthesis of the enantiopure (1S,2S) isomer, with a primary focus on a scalable and robust methodology amenable to drug development professionals. We will delve into the strategic considerations behind a diastereoselective reductive amination approach, detailing the experimental protocol, and outlining the critical quality control measures necessary to ensure enantiopurity.

Introduction: The Significance of Conformational Constraint

In the realm of medicinal chemistry, the precise three-dimensional arrangement of a molecule is paramount to its biological function. Cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), offer a significant advantage over their linear counterparts by imposing conformational rigidity.[4] This pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and confer specific folding propensities to peptides. The trans-(1S,2S) stereoisomer, in particular, has been shown to induce stable helical structures in β-peptides, making it a highly sought-after component for designing peptidomimetics with applications ranging from antiviral to anticancer agents.[1][3]

However, the synthesis of enantiopure (1S,2S)-ACPC is non-trivial, requiring stringent control over two adjacent stereocenters. This guide will illuminate a field-proven, scalable synthetic route that addresses this challenge.

Strategic Overview of Asymmetric Syntheses

Several strategies have been developed for the synthesis of enantiopure cyclic β-amino acids.[4] The principal approaches for obtaining the four stereoisomers of ACPC include:

-

Enzymatic Resolution: This method often starts with a racemic mixture of a precursor, such as a bicyclic β-lactam, which is then subjected to enzymatic hydrolysis. The enzyme selectively acts on one enantiomer, allowing for their separation.[1][3][5] While effective, this approach can be limited by enzyme availability and the need to resolve a racemic mixture.

-

Conjugate Addition: Asymmetric conjugate addition of a nitrogen nucleophile to a cyclopentene carboxylate derivative is another powerful technique. The stereoselectivity is typically controlled by a chiral auxiliary or a chiral catalyst.[6]

-

Diastereoselective Reductive Amination: This strategy, which will be the focus of this guide, involves the reaction of a prochiral β-ketoester with a chiral amine to form a diastereomeric mixture of β-amino esters. These diastereomers can then be separated, often by crystallization, followed by removal of the chiral auxiliary.[1][3][5] This method is particularly attractive for its scalability and the use of readily available starting materials.

The following diagram illustrates the general workflow of the diastereoselective reductive amination approach.

Figure 1: General workflow for the synthesis of (1S,2S)-ACPC via diastereoselective reductive amination.

In-Depth Technical Guide: A Scalable Synthesis

This section details a robust and scalable synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid, adapted from established literature procedures.[1][2][5] The synthesis commences with the commercially available ethyl 2-oxocyclopentanecarboxylate.

Step 1: Diastereoselective Reductive Amination

The cornerstone of this synthesis is the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate using (S)-α-phenylethylamine as a chiral auxiliary. The reaction proceeds via the formation of an intermediate enamine, which is then reduced in situ. The facial selectivity of the reduction is directed by the chiral auxiliary, leading to a mixture of diastereomeric β-amino esters.

Experimental Protocol:

-

To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL), add isobutyric acid (32 mL, 352 mmol) followed by (S)-α-phenylethylamine (41.9 g, 345.7 mmol).[1]

-

Heat the mixture at 70 °C for 2 hours.

-

Increase the temperature to distill off approximately half of the toluene, which facilitates the azeotropic removal of water formed during enamine formation.

-

Cool the remaining mixture and proceed with the reduction as described in the literature, typically using a hydride reducing agent such as sodium borohydride.[1]

Causality of Experimental Choices:

-

(S)-α-phenylethylamine: This readily available and inexpensive chiral amine serves as an effective chiral auxiliary, directing the stereochemical outcome of the reduction.

-

Azeotropic Removal of Water: This step is crucial to drive the equilibrium towards the formation of the enamine intermediate, ensuring complete conversion of the starting ketoester.

-

Isobutyric Acid: The use of isobutyric acid as a solvent and catalyst for the reduction with NaBH4 has been shown to be effective for similar substrates.[1]

Step 2: Epimerization and Diastereoselective Crystallization

The reductive amination yields a mixture of cis and trans diastereomers. Fortuitously, the trans-isomer can be enriched through a base-catalyzed epimerization, followed by selective crystallization of the desired diastereomer's salt.

Experimental Protocol:

-

The crude mixture of amino esters is subjected to epimerization conditions, for instance, by treatment with sodium ethoxide at 30-35 °C overnight. This converts the undesired cis-isomer into the more stable trans-isomer.[1]

-

The resulting mixture, enriched in the trans-diastereomers, is then treated with a resolving agent, such as (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid, in a suitable solvent like acetonitrile.[1]

-

The salt of the desired (1R,2S)- or (1S,2R)-amino ester with the chiral amine having the (S)-configuration will preferentially crystallize from the solution. The specific isomer obtained depends on the exact crystallization conditions and the chiral resolving agent used. To obtain the (1S,2S) final product, one would proceed with the corresponding diastereomeric salt.

-

Repeated crystallization of the hydrobromide salt of the desired amino ester from acetonitrile can yield the pure diastereomer.[1]

Trustworthiness of the Protocol:

The self-validating nature of this step lies in the crystalline nature of the desired diastereomeric salt. The sharp melting point and spectroscopic purity of the isolated crystals provide a reliable checkpoint for stereochemical purity before proceeding to the final steps.

Step 3: Deprotection and Final Product Isolation

The final steps involve the removal of the chiral auxiliary and the hydrolysis of the ester to yield the target amino acid.

Experimental Protocol:

-

The purified amino ester diastereomer is subjected to hydrogenolysis to cleave the N-phenylethyl group. This is typically achieved using a palladium catalyst under a hydrogen atmosphere.

-

The resulting amino ester is then hydrolyzed, for instance, by heating in hydrochloric acid.[3][5]

-

After evaporation of the solvent, the solid residue is washed to afford the final product, (1S,2S)-2-aminocyclopentanecarboxylic acid, as its hydrochloride salt.[5]

The following diagram provides a visual representation of the key chemical transformations in this synthetic route.

Figure 2: Key transformations in the scalable synthesis of (1S,2S)-ACPC.

Quality Control and Data Presentation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (1S,2S)-2-aminocyclopentanecarboxylic acid.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and all intermediates.[1][5]

-

High-Resolution Mass Spectrometry (HRMS): This technique is employed to verify the elemental composition and molecular weight of the target compound.[5]

-

Chiral High-Performance Liquid Chromatography (HPLC) or NMR with Chiral Solvating Agents: The enantiomeric purity of the final product is a critical parameter. This can be determined by derivatizing the amino acid (e.g., with Fmoc-OSu) and analyzing it by chiral HPLC or by using a chiral solvating agent, such as quinine, in ¹H NMR spectroscopy to induce chemical shift differences between the enantiomers.[1][5]

Quantitative Data Summary:

The following table summarizes typical yields for the key steps in the synthesis of the Fmoc-protected derivative of (1S,2S)-ACPC, as this is a common form used in peptide synthesis.

| Step | Product | Overall Yield (from ketoester) | Reference |

| Reductive Amination & Epimerization | Crystalline hydrobromide salt of (S,S,S)-2-amino ester | Up to 40% | [1] |

| Deprotection & Fmoc Protection | Fmoc-(1S,2S)-ACPC | ~30-35% | [1][5] |

Conclusion

The synthesis of enantiopure (1S,2S)-2-aminocyclopentanecarboxylic acid presented herein offers a scalable and reliable route for researchers and drug development professionals. By employing a diastereoselective reductive amination strategy coupled with efficient purification via crystallization, this methodology provides access to a valuable building block for the construction of conformationally defined peptides and foldamers. The detailed protocols and analytical checkpoints described in this guide are intended to empower scientists to confidently produce this important molecule with high stereochemical integrity.

References

- Miller, J. A., & Nguyen, S. T. (2005). The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids. Mini-Reviews in Organic Chemistry, 2(1), 39-45.

-

Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760-4767. Available at: [Link]

- Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health - National Library of Medicine.

- Buchwald, S. L., et al. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society.

- Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar.

- Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate.

Sources

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Constraint Revolution: A Technical Guide to the Discovery and Strategic Synthesis of Cyclic β-Amino Acids

Introduction: Beyond Nature's Alphabet—The Rationale for Constraint

In the landscape of drug discovery and molecular design, the twenty proteinogenic α-amino acids represent a powerful but inherently limited toolkit. Peptides derived from these building blocks often suffer from two critical liabilities: rapid proteolytic degradation and high conformational flexibility. This flexibility, while essential for the dynamic function of large proteins, is a significant hurdle in rational drug design, as it leads to a substantial entropic penalty upon binding to a target and a lack of specificity.

The field of peptidomimetics seeks to overcome these limitations by introducing non-natural amino acids that retain the desirable pharmacophoric features of their natural counterparts while imparting improved stability and structural pre-organization. Among the most successful strategies is the use of β-amino acids—homologs of α-amino acids featuring an additional carbon atom in their backbone. This seemingly minor alteration fundamentally changes their properties.

This guide delves into a specific, powerful subclass: constrained cyclic β-amino acids . By incorporating the β-amino acid's Cα-Cβ bond into a carbocyclic or heterocyclic ring, we introduce a profound level of conformational rigidity. This constraint is not merely a structural curiosity; it is a strategic tool to lock the peptide backbone into predictable, stable secondary structures, such as helices and turns, thereby mimicking the bioactive conformations of natural peptides and proteins with unprecedented fidelity and resilience.[1]

Part 1: Historical Milestones—From Natural Discovery to Rational Design

The journey of cyclic β-amino acids began not in the chemist's flask, but in the microbial world. A pivotal moment was the discovery of cispentacin , a water-soluble, amphoteric compound isolated from the culture broth of Bacillus cereus.[2][3] Reported in 1989, its structure was determined to be (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[2][3] Cispentacin displayed potent in vivo antifungal activity, particularly against Candida albicans, despite showing only weak in vitro activity.[4][5] This discovery provided the first tangible proof from nature that cyclic β-amino acid scaffolds were biologically relevant and could serve as valuable starting points for medicinal chemistry.

The synthetic exploration of these structures and their oligomers, termed β-peptides, was pioneered by researchers like Dieter Seebach. This work shifted the focus from simple homologation to a deep investigation of supramolecular chemistry, revealing that β-peptides could fold into stable, well-defined secondary structures, including helices, turns, and sheets.[6][7] A critical finding was that the type of cyclic constraint dictates the resulting secondary structure. Seminal work by Samuel Gellman and others demonstrated that oligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) preferentially form a "12-helix," while oligomers of trans-2-aminocyclohexanecarboxylic acid (ACHC) favor a "14-helix," showcasing how ring size directly controls helical geometry.[8]

These foundational discoveries established constrained cyclic β-amino acids as premier tools for creating "foldamers"—unnatural oligomers that mimic the structural and functional attributes of proteins.

Part 2: The Strategic Imperative—Why Constraint Confers Advantage

The incorporation of a cyclic β-amino acid is a deliberate design choice aimed at solving critical challenges in drug development. The causality behind this choice rests on two pillars: conformational control and proteolytic stability.

Causality of Conformational Control

An unconstrained peptide exists as a dynamic ensemble of conformations in solution. For it to bind a receptor, it must adopt a single, specific "bioactive" conformation, paying a significant energetic (entropic) price. A constrained cyclic β-amino acid pre-organizes the peptide backbone into a conformation that is already close to the required bioactive state. This reduces the entropic penalty of binding, leading to potentially dramatic increases in affinity and selectivity.

The diagram below illustrates this fundamental principle.

The Shield of Stability: Resisting Proteolysis

One of the most significant advantages of incorporating β-amino acids is the profound increase in resistance to enzymatic degradation.[1] Natural proteases have evolved to recognize and cleave the specific peptide bond geometry of α-peptides. The altered backbone topology of β-peptides, and especially the rigid structure of cyclic β-amino acids, renders them poor substrates for these enzymes.[7] Studies have shown that while α-peptides are rapidly degraded in minutes, β-peptides can remain stable for over 48 hours when exposed to a panel of aggressive proteases.[9] Recent work has quantified this, demonstrating that peptides with N-terminal amines are almost completely degraded by cells in 48 hours, whereas adding a β-amino acid to the terminus significantly reduces degradation.[10] This remarkable stability is a prerequisite for developing orally bioavailable peptide-based drugs.

Part 3: A Comparative Analysis of Core Scaffolds

The choice of ring system is a critical design parameter. Five- and six-membered rings are the most widely studied due to their synthetic accessibility and well-defined conformational preferences.

| Scaffold | Common Abbreviation | Ring Size | Preferred Helix Type | Key Torsion Angles (φ, θ, ψ) | Notes |

| trans-2-Aminocyclopentane-carboxylic Acid | trans-ACPC | 5-membered | 12-Helix | φ, θ ≈ ±60° to ±90°ψ ≈ ±150° to ±180°[1] | Induces a tight helical turn. The five-membered ring is highly effective at constraining the backbone. |

| trans-2-Aminocyclohexane-carboxylic Acid | trans-ACHC | 6-membered | 14-Helix | φ ≈ -80°θ ≈ +70°ψ ≈ -130° | The larger ring promotes a wider, more open helix compared to ACPC. |

| cis-2-Aminocyclohexane-carboxylic Acid | cis-ACHC | 6-membered | Extended Conformations | Favors gauche conformations about the Cα–Cβ bond. | Tends to form extended structures or turns rather than stable helices in homooligomers. |

Part 4: Foundational Synthetic Strategies & Field-Proven Protocols

The synthesis of enantiomerically pure constrained cyclic β-amino acids is a significant challenge that has been met with a variety of innovative strategies. Key among these are cycloaddition reactions, such as the Diels-Alder reaction, and intramolecular cyclizations, most notably Ring-Closing Metathesis (RCM).

The Diels-Alder Approach: Building the Ring with Precision

The Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered rings with excellent stereocontrol. In the context of β-amino acid synthesis, an imine or a derivative acts as the dienophile, reacting with a diene to form a cyclic amine precursor. The use of chiral auxiliaries or catalysts makes this a potent method for asymmetric synthesis.

Ring-Closing Metathesis (RCM): A Transformative C-C Bond Formation

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules. Pioneered by Grubbs, Schrock, and Chauvin, this reaction uses ruthenium or molybdenum catalysts to form a carbon-carbon double bond from a precursor containing two terminal alkenes, releasing ethylene as the only byproduct. For peptide chemists, this allows the synthesis of constrained cyclic amino acids and the direct cyclization of peptides containing unnatural olefinic amino acids, such as allylglycine.[2]

The seminal work by Miller, Blackwell, and Grubbs in 1996 demonstrated the power of RCM for creating rigidified peptides. This self-validating protocol serves as an authoritative example of the methodology.

Exemplary Protocol: RCM-Mediated Synthesis of a Constrained Tetrapeptide

This protocol is adapted from the foundational work of Miller, S. J.; Blackwell, H. E.; Grubbs, R. H. J. Am. Chem. Soc. 1996, 118, 9606–9614.

Objective: To synthesize a macrocyclic tetrapeptide via RCM, mimicking a disulfide-stabilized β-turn.

Step 1: Synthesis of the Acyclic Diene Precursor

The linear peptide precursor is synthesized using standard solid-phase or solution-phase peptide synthesis techniques. Two allylglycine residues are incorporated at strategic positions (e.g., i and i+3) to serve as the handles for the RCM reaction.

Step 2: Ring-Closing Metathesis Reaction

-

Preparation: The acyclic diene peptide precursor is dissolved in dichloromethane (CH₂Cl₂) to a final concentration of 0.002–0.004 M. The high dilution is critical to favor the desired intramolecular cyclization over intermolecular oligomerization.

-

Catalyst Addition: The Grubbs' first-generation catalyst, bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride [(PCy₃)₂Cl₂Ru=CHPh], is added (typically 5-10 mol %).

-

Reaction: The solution is stirred at 40 °C under an inert atmosphere (argon or nitrogen). The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield the macrocyclic olefin.

Step 3: Validation and Characterization

The structure of the resulting cyclic peptide is confirmed using NMR spectroscopy to analyze the newly formed olefinic protons and to perform conformational analysis. Mass spectrometry is used to confirm the molecular weight.

Conclusion and Future Outlook

The discovery and development of constrained cyclic β-amino acids represent a paradigm shift in peptidomimetics. From the initial discovery of cispentacin to the sophisticated synthetic methodologies of today, these building blocks have provided chemists with an unprecedented level of control over peptide conformation and stability. The ability to rationally design and synthesize β-peptides that fold into predictable, protein-like structures opens the door to tackling challenging biological targets, such as protein-protein interactions, that have historically been intractable for small molecules. As synthetic methods become more robust and our understanding of the relationship between constraint and function deepens, constrained cyclic β-amino acids will undoubtedly continue to be at the forefront of innovation in drug discovery, biomaterials, and molecular engineering.

References

-

Ng, D. W. K., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Communications Biology. Available at: [Link]

-

Wikipedia. (2024). Ring-closing metathesis. Available at: [Link]

-

Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606–9614. Available at: [Link]

-

Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. Available at: [Link]

-

Konishi, M., et al. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. The Journal of Antibiotics, 42(12), 1749-1755. Available at: [Link]

-

Oki, T., Hirano, M., & Okazaki, T. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. PubMed. Available at: [Link]

-

Blackwell, H. E., et al. (2001). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry, 66(16), 5291–5302. Available at: [Link]

-

Oki, T., et al. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. PubMed. Available at: [Link]

-

Frackenpohl, J., et al. (2001). The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. Helvetica Chimica Acta. Available at: [Link]

-

Lelais, G., & Seebach, D. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206-43. Available at: [Link]

-

Lee, H. S., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Biochemistry. Available at: [Link]

-

Waldmann, H. (1991). Asymmetric Aza-Diels-Alder Reactions. Synthesis. Available at: [Link]

-

Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Jacobsen, O., Klaveness, J., & Rongved, P. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules, 15(9), 6638-6677. Available at: [Link]

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). beta-Peptides: from structure to function. Chemical Reviews, 101(10), 3219-32. Available at: [Link]

-

Seebach, D., et al. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity, 1(8), 1111-239. Available at: [Link]

-

Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications. Available at: [Link]

-

Gopi, H. N., et al. (2024). amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. RSC Chemical Biology. Available at: [Link]

-

Seebach, D., et al. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. PubMed. Available at: [Link]

-

Le, T. T., et al. (2012). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wiley-VCH - Enantioselective Synthesis of Beta-Amino Acids [wiley-vch.de]

- 9. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

(1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Keystone for Engineering Predictable Foldamers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the quest for novel molecular architectures with precisely controlled three-dimensional structures, foldamers—oligomers that adopt stable, predictable conformations—have emerged as a frontier in chemistry and drug discovery. Among the diverse building blocks used to construct these synthetic mimics of natural biopolymers, cyclic β-amino acids have proven exceptionally potent in dictating secondary structure. This guide provides a deep dive into (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), a conformationally constrained building block prized for its remarkable ability to induce stable helical structures in synthetic peptides. We will explore the fundamental principles governing its structural influence, provide scalable synthetic protocols, detail its incorporation into oligomers via solid-phase peptide synthesis (SPPS), and discuss the analytical techniques used to validate the resulting architectures. This document serves as a comprehensive resource for scientists aiming to harness the power of (1S,2S)-ACPC to design next-generation therapeutics, advanced materials, and novel catalysts.

The Rationale for Conformational Constraint: Why (1S,2S)-ACPC is a Superior Foldamer Building Block

Natural peptides and proteins derive their function from their unique three-dimensional folds. However, short, linear peptides are often conformationally flexible in solution, limiting their utility as therapeutic agents due to reduced receptor affinity and susceptibility to proteolytic degradation. Foldamers address these challenges by using non-natural building blocks to enforce a specific secondary structure.[1][2]

(1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) is a β-amino acid where the backbone is part of a five-membered ring. This cyclic constraint severely restricts the available torsional angles (φ and θ) of the peptide backbone, a feature that is fundamental to its function as a foldamer building block.[3] Unlike linear amino acids that can sample a wide range of conformations, the cyclopentane ring pre-organizes the backbone into a specific geometry.

The stereochemistry of ACPC is critical. The trans isomer, specifically (1S,2S)-ACPC, is of high interest because it robustly promotes the formation of a novel helical structure known as the 12-helix .[4] This contrasts with its diastereomer, cis-ACPC, which tends to favor extended, sheet-like structures.[3] This predictable and stereochemistry-dependent control over secondary structure makes ACPC an invaluable tool for rational peptide design.[1][5]

The resulting foldamers exhibit numerous advantageous properties:

-

High Structural Stability: The well-defined helical structures are highly stable.

-

Proteolytic Resistance: The presence of β-amino acids in the backbone renders these foldamers resistant to degradation by common proteases, a crucial attribute for drug development.[1][6]

-

Predictable Architectures: The strong conformational preference of ACPC allows for the design of molecules with predictable three-dimensional shapes, essential for targeting protein-protein interactions (PPIs).[2][6]

Scalable Synthesis of Enantiomerically Pure Fmoc-(1S,2S)-ACPC

The widespread application of ACPC in foldamer chemistry is contingent on access to enantiomerically pure, properly protected monomers suitable for solid-phase peptide synthesis (SPPS).[1][7] The following protocol outlines a scalable synthesis for Fmoc-(1S,2S)-ACPC, adapted from established methodologies.[1][8]

Causality in the Synthetic Strategy:

The chosen synthetic route is designed for scalability and high stereochemical control. It begins with the reductive amination of a ketoester, followed by epimerization to favor the desired trans isomer. Diastereomeric salt crystallization is a critical step for achieving high enantiomeric purity, and final hydrogenolysis followed by Fmoc protection yields the SPPS-ready building block.

Caption: Workflow for the synthesis of Fmoc-(1S,2S)-ACPC.

Detailed Experimental Protocol:

Step 2.1: Epimerization and Salt Formation of Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrobromide [8]

-

Prepare a solution of sodium ethoxide by adding sodium metal (17 g, 0.74 mol) to absolute ethanol (800 mL) and stirring until the reaction is complete.

-

Add the crude amino ester product from the reductive amination of ethyl 2-oxocyclopentanecarboxylate (approx. 170 g) to the sodium ethoxide solution.

-

Stir the mixture at 30–35 °C overnight. This step is crucial as it epimerizes the initial mixture of diastereomers, significantly favoring the desired trans product.[1][8] The yield and purity are optimal under these conditions.[8]

-

Remove ethanol under vacuum. Cool the residue in an ice bath and add saturated NaHCO₃ (750 mL) and brine (500 mL).

-

Extract the product with Et₂O (3 x 500 mL), dry over Na₂SO₄, and concentrate in a vacuum.

-

Dissolve the residue (approx. 160 g) in Et₂O (1 L) and add a 33% solution of HBr in acetic acid (121 mL, 0.67 mol) dropwise while cooling.

-

A white precipitate will form. Leave the mixture at room temperature for 2 hours, then in a freezer overnight.

-

Filter the crude precipitate (170 g). Recrystallize the salt four times from acetonitrile to yield the pure hydrobromide salt of (S,S,S)-2. The progress of purification can be monitored by ¹H NMR.[8]

Step 2.2: Hydrogenolysis and Fmoc Protection to Yield Fmoc-(1S,2S)-ACPC [1][8]

-

Under an argon atmosphere, dissolve the pure hydrobromide salt (60.0 g, 175.3 mmol) in MeOH (800 mL).

-

Add 10% palladium on activated carbon (6.0 g).

-

Evacuate the flask and refill with hydrogen (1.05 atm pressure).

-

Stir the mixture vigorously at 45 °C for 5–6 hours. Hydrogenolysis proceeds smoothly under these conditions to remove the phenylethyl chiral auxiliary.[8]

-

Monitor the reaction by TLC until the starting material disappears. Filter the mixture through a pad of Celite and remove the solvent under vacuum.

-

The resulting crude (1S,2S)-2-aminocyclopentanecarboxylic acid is then protected without further purification. Dissolve the residue in a 10% aqueous NaHCO₃ solution and cool in an ice bath.

-

Add a solution of Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) in acetone dropwise.

-

Allow the reaction to stir overnight, warming to room temperature.

-

Acidify the reaction mixture with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, Fmoc-(1S,2S)-ACPC.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(1S,2S)-ACPC is compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols.[1][9] However, as a sterically hindered β-amino acid, its coupling requires optimized conditions to ensure high efficiency and prevent deletion sequences.

Causality in SPPS Protocol Choices:

The primary challenge in coupling ACPC is steric hindrance. To overcome this, a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed. A longer coupling time and a higher excess of reagents are also necessary to drive the reaction to completion. The choice of Fmoc for N-terminal protection and acid-labile side-chain protecting groups (like tBu) is standard for this strategy, allowing for final deprotection and cleavage from the resin with trifluoroacetic acid (TFA).

Caption: The solid-phase synthesis cycle for incorporating an ACPC residue.

Detailed Protocol for Manual SPPS:

This protocol assumes a standard Fmoc-Rink Amide resin for producing a C-terminally amidated peptide.

-

Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Coupling:

-

Prepare the coupling solution: In a separate vessel, dissolve Fmoc-(1S,2S)-ACPC (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (diisopropylethylamine, 8 equivalents) in DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. The extended time is necessary to overcome the steric hindrance of the ACPC monomer.

-

-

Washing: Wash the resin with DMF (5x).

-

Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step (double couple).

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final residue is coupled and deprotected, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Structural Analysis and Validation of ACPC-Containing Foldamers

Confirming the formation of the desired secondary structure is a critical final step. A combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy provides a comprehensive structural picture.

X-ray Crystallography

X-ray crystallography provides unambiguous, atomic-resolution data on the solid-state conformation of a molecule. For ACPC-containing peptides, this has been the definitive method for characterizing the 12-helix.[4]

-

The 12-Helix: Oligomers of pure trans-ACPC form a right-handed helix defined by a repeating pattern of C=O(i)···H-N(i+3) hydrogen bonds. This creates a series of 12-membered rings along the peptide backbone.[4]

-

α/β-Peptide Helices: When (1S,2S)-ACPC is introduced at every third residue in an α/β-peptide, it can induce unique helical structures like the 10/11/11-helix and the 14-helix, which have different hydrogen bonding patterns.[10]

| Structural Parameter | (1S,2S)-ACPC 12-Helix[4] | α-Helix (Protein) |

| H-Bonding Pattern | i → i+3 | i → i+4 |

| Atoms in H-bonded ring | 12 | 13 |

| Residues per turn | ~3.0 | 3.6 |

| Pitch | ~6.7 Å | 5.4 Å |

Table 1: Comparison of key helical parameters of the ACPC 12-helix and a standard protein α-helix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of foldamers in solution.[11]

-

2D NMR (NOESY/ROESY): Through-space correlations, particularly sequential NH(i)-NH(i+1) and CαH(i)-NH(i+1) NOEs, are used to establish sequential connectivity and infer backbone conformation. For helical structures, medium-range NOEs (e.g., between residue i and i+2 or i+3) are key indicators.

-

Chemical Shift Analysis: The chemical shifts of amide protons are sensitive to hydrogen bonding. Downfield-shifted amide protons often indicate involvement in a hydrogen bond, which can be confirmed by temperature coefficient studies.

-

Enantiomeric Purity Analysis: The enantiomeric purity of the synthesized Fmoc-ACPC monomer is crucial.[8] This can be determined by ¹H NMR using a chiral solvating agent (CSA) like quinine. The CSA forms diastereomeric complexes that have distinct signals in the NMR spectrum, allowing for quantification of each enantiomer.[8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of chiral molecules in solution. Helical foldamers exhibit characteristic CD spectra. Oligomers of trans-ACPC show a length-dependent CD signal, indicating that the formation of the 12-helix is a cooperative process, much like α-helix formation in proteins.[4]

Applications and Future Outlook

The ability to design peptides with stable, predictable helical structures using (1S,2S)-ACPC opens up a vast landscape of applications in medicine and materials science.

-

Drug Discovery: ACPC-based foldamers are excellent scaffolds for mimicking α-helical protein domains, making them potent inhibitors of protein-protein interactions (PPIs) implicated in diseases like cancer.[2][6] Their resistance to proteolysis gives them a significant advantage over natural peptides as drug candidates.[1]

-

Antimicrobial Agents: The well-defined structures of these foldamers can be designed to mimic the amphipathic helices of natural antimicrobial peptides, allowing them to selectively disrupt bacterial membranes.[2]

-